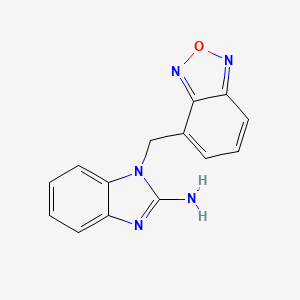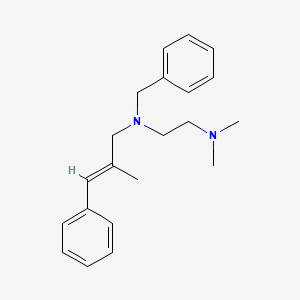
1-(2,1,3-benzoxadiazol-4-ylmethyl)-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,1,3-benzoxadiazol-4-ylmethyl)-1H-benzimidazol-2-amine, also known as BMB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a heterocyclic compound that contains a benzimidazole and a benzoxadiazole moiety in its structure. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
作用机制
The mechanism of action of 1-(2,1,3-benzoxadiazol-4-ylmethyl)-1H-benzimidazol-2-amine is complex and involves multiple pathways. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity and disrupting the PI3K/Akt signaling pathway. In antiviral research, this compound has been found to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase. In antimicrobial research, this compound has been shown to inhibit the growth of various bacteria and fungi by disrupting the cell membrane and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its concentration and the target cells or organisms. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria and fungi. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.
实验室实验的优点和局限性
1-(2,1,3-benzoxadiazol-4-ylmethyl)-1H-benzimidazol-2-amine has several advantages as a research tool, including its high purity, stability, and fluorescent properties. This compound can be easily synthesized using different methods and can be used as a probe for the detection of metal ions and as an inhibitor of CK2 activity. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
The potential future directions for 1-(2,1,3-benzoxadiazol-4-ylmethyl)-1H-benzimidazol-2-amine research are vast and include the development of new anticancer, antiviral, and antimicrobial agents, the investigation of its role in protein-protein interactions, and the exploration of its applications in material science. Some of the possible future directions for this compound research include the synthesis of new this compound derivatives with improved pharmacological properties, the identification of new targets for this compound inhibition, and the development of new fluorescent probes based on this compound structure.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. This compound has shown promising results as a research tool and as a potential therapeutic agent, and its applications in various fields are still being explored.
合成方法
1-(2,1,3-benzoxadiazol-4-ylmethyl)-1H-benzimidazol-2-amine can be synthesized using various methods, including condensation reactions, cyclization reactions, and multi-step synthesis. One of the most commonly used methods is the reaction between 2-aminobenzimidazole and 4-formylbenzene-1,2-diamine in the presence of phosphorous oxychloride and triethylamine. The reaction yields this compound as a white solid with a high purity.
科学研究应用
1-(2,1,3-benzoxadiazol-4-ylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antimicrobial activities. In biochemistry, this compound has been studied for its ability to inhibit protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. In material science, this compound has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-ylmethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c15-14-16-10-5-1-2-7-12(10)19(14)8-9-4-3-6-11-13(9)18-20-17-11/h1-7H,8H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURVSYMTBJYGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=CC4=NON=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5361057.png)
![(3'S*,4'S*)-1'-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,3'-bipyrrolidin-4'-ol](/img/structure/B5361067.png)
![7-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5361072.png)
![(4-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5361076.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]quinoline](/img/structure/B5361082.png)
![7-(4-ethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)



![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)



![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)